Preservation Efficacy of Cinnamic Acid Exceeds Sodium Benzoate by 10–20x in Pickle Formulations
Cinnamic acid demonstrates substantially higher preservation efficacy compared to sodium benzoate, a widely used synthetic food preservative. In a direct comparative study on non-vacuum-packaged pickles, 0.05% cinnamic acid provided a preservation effect that was 10–20 times higher than 0.05% sodium benzoate [1].
| Evidence Dimension | Preservation efficacy (relative fold-increase) |
|---|---|
| Target Compound Data | Preservation effect of 0.05% cinnamic acid |
| Comparator Or Baseline | Preservation effect of 0.05% sodium benzoate |
| Quantified Difference | 10–20 times higher preservation effect |
| Conditions | Pickle formulation without vacuum packaging; cinnamic acid concentration 0.05% w/v; comparator sodium benzoate at identical 0.05% w/v concentration |
Why This Matters
For food and beverage manufacturers seeking natural preservation alternatives with superior efficacy at equivalent usage levels, cinnamic acid offers a quantifiable performance advantage over sodium benzoate.
- [1] Zhang, W.; et al. Application of Cinnamic Acid Compound Natural Preservatives in Pickles. Food Science and Technology (Chinese) 2015. View Source
